Cas no 2418721-56-7 (3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid)

3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2418721-56-7
- 3-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid
- EN300-26630296
- 3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid
-
- インチ: 1S/C16H23NO4S/c1-9-11(6-12(22)10(2)14(9)15(19)20)7-17-8-13(18)21-16(3,4)5/h6,17,22H,7-8H2,1-5H3,(H,19,20)
- InChIKey: IXSRNZBUVAEXOM-UHFFFAOYSA-N
- ほほえんだ: SC1=CC(CNCC(=O)OC(C)(C)C)=C(C)C(C(=O)O)=C1C
計算された属性
- せいみつぶんしりょう: 325.13477939g/mol
- どういたいしつりょう: 325.13477939g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 76.6Ų
3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26630296-1.0g |
3-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid |
2418721-56-7 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26630296-1g |
3-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid |
2418721-56-7 | 1g |
$0.0 | 2023-09-12 |
3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acidに関する追加情報
Comprehensive Overview of 3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid (CAS No. 2418721-56-7)
3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid (CAS No. 2418721-56-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique tert-butoxy and sulfanyl functional groups, exhibits potential applications in drug development, particularly in the design of enzyme inhibitors and bioactive molecules. Its molecular structure combines a benzoic acid backbone with a methylamino linker, making it a versatile intermediate for synthetic modifications.
In recent years, the demand for customized chemical intermediates like 3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid has surged, driven by advancements in targeted drug delivery and precision medicine. Researchers are particularly interested in its potential role in modulating enzyme activity and cellular signaling pathways. The compound's sulfanyl group offers reactivity that can be exploited for conjugation with other pharmacophores, enhancing its utility in proteomics and bioconjugation studies.
The synthesis of CAS No. 2418721-56-7 involves multi-step organic reactions, including amide coupling and esterification, to achieve high purity and yield. Its tert-butoxy carbonyl (Boc) protecting group is a critical feature, ensuring stability during synthetic processes while allowing for selective deprotection under mild conditions. This attribute aligns with the growing trend toward green chemistry and sustainable synthesis, as it minimizes the need for harsh reagents.
From an analytical perspective, 3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid is typically characterized using techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure accurate identification and quantification, which are essential for quality control in pharmaceutical manufacturing. The compound's logP and solubility profiles further underscore its suitability for drug formulation.
In the context of drug discovery, this compound has been explored for its potential interactions with biological targets, such as kinases and G-protein-coupled receptors (GPCRs). Its modular design allows for structural optimization, making it a valuable scaffold for high-throughput screening (HTS) campaigns. Additionally, its compatibility with click chemistry methodologies opens doors for innovative applications in biomarker discovery and diagnostic imaging.
The rising interest in personalized therapeutics and combinatorial chemistry has further highlighted the importance of compounds like CAS No. 2418721-56-7. As researchers continue to unravel its mechanistic insights, this compound is poised to play a pivotal role in the development of next-generation small-molecule drugs. Its integration into AI-driven drug design platforms also reflects the intersection of computational chemistry and experimental validation.
In summary, 3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2,6-dimethyl-5-sulfanylbenzoic acid represents a cutting-edge tool in modern chemical research. Its structural versatility, synthetic accessibility, and potential therapeutic relevance make it a subject of ongoing investigation. For scientists and manufacturers alike, this compound exemplifies the synergy between molecular innovation and practical application, paving the way for breakthroughs in life sciences and beyond.
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